molecular formula C18H13F3N4O B2575461 N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide CAS No. 861210-01-7

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2575461
CAS No.: 861210-01-7
M. Wt: 358.324
InChI Key: SEGIWMQERARWPN-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating a 2,5-dimethylpyrrole ring, a dicyanoethenyl bridge, and a 3-(trifluoromethyl)benzamide group. The integration of these motifs, particularly the pyrrole and trifluoromethyl groups, is common in the development of bioactive molecules and functional materials . Pyrrole derivatives are investigated for their potential applications across various fields, including medicinal chemistry and materials science . Researchers can utilize this compound as a key intermediate or building block in synthesizing more complex structures, for studying structure-activity relationships (SAR), or in the development of novel inhibitors and functional polymers. The presence of the trifluoromethyl group can enhance a compound's metabolic stability and membrane permeability, making it a valuable moiety in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c1-11-6-7-12(2)25(11)16(10-23)15(9-22)24-17(26)13-4-3-5-14(8-13)18(19,20)21/h3-8H,1-2H3,(H,24,26)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGIWMQERARWPN-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound belongs to the class of benzamides and is recognized for its diverse applications in medicinal chemistry and agricultural sciences.

Chemical Structure and Properties

The molecular formula of this compound is C18H13F3N4OC_{18}H_{13}F_{3}N_{4}O. The compound features a trifluoromethyl group, dicyano moiety, and a pyrrole ring, which contribute to its reactivity and biological interactions.

Key Structural Data

PropertyValue
Molecular Weight358.32 g/mol
CAS Number861210-01-7
IUPAC NameThis compound

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an agrochemical and pharmaceutical agent.

This compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : Similar compounds in the benzamide class often inhibit specific enzymes linked to metabolic pathways. For instance, some derivatives have demonstrated the ability to inhibit succinate dehydrogenase (SDH), affecting mitochondrial respiration and energy production in cells .

Biological Studies

Several studies have investigated the compound's effects on various biological systems:

  • Antifungal Activity : Preliminary studies suggest that similar benzamide derivatives can exhibit antifungal properties by disrupting fungal cell wall synthesis.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. Specific assays have shown that it can induce apoptosis in human cancer cells through the activation of caspases.
  • Plant Growth Regulation : As an agrochemical agent, it has been tested for its ability to regulate plant growth. Compounds with similar structures have been shown to affect root elongation and leaf expansion in various plant species .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on human breast cancer cells revealed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure.

Case Study 2: Agricultural Application
In field trials assessing the efficacy of this compound as a pesticide:

  • Effectiveness : It demonstrated a significant reduction in pest populations compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

Compound Substituents Functional Groups with Coordinating Potential
Target Compound Dicyanoethenyl, 2,5-dimethylpyrrole, 3-(trifluoromethyl) Cyano (electron-withdrawing), pyrrole N
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl, 3-methylbenzamide N,O-bidentate directing group (hydroxy and amide)

Physicochemical Properties (Hypothetical Data)

Property Target Compound N-(2-Hydroxy...)
Molecular Weight ~420 g/mol (estimated) 223.28 g/mol (reported)
LogP (Lipophilicity) High (due to CF₃ and cyano groups) Moderate (polar hydroxy group)
Solubility Low in water, high in organic solvents Moderate in polar solvents

Limitations and Knowledge Gaps

  • Synthetic Challenges: The target compound’s steric hindrance (from dimethylpyrrole and dicyano groups) may complicate synthesis, unlike the straightforward route reported for .
  • Unverified Data : Experimental validation of catalytic or biological activity is absent in literature, unlike the well-documented metal-catalyzed applications of .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.